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Abstract

Ica 105665, also known as PF-04895162, is a potent small molecule activator of Kv7.2/7.3 and
Kv7.3/7.5 voltage-gated potassium channels. Developed initially by Icagen, Inc., it
demonstrated significant anticonvulsant properties in a range of preclinical models, suggesting
a broad spectrum of activity against both generalized and partial seizures. Early clinical
development showed promising central nervous system penetration and target engagement.
However, the development of Ica 105665 was ultimately discontinued due to observations of
liver toxicity in early-phase clinical trials. This technical guide provides a comprehensive
overview of the discovery, mechanism of action, preclinical and clinical data, and the
experimental protocols utilized in the initial development of Ica 105665.

Introduction

The neuronal Kv7 (KCNQ) potassium channels, particularly heteromers of Kv7.2 and Kv7.3
subunits, are critical regulators of neuronal excitability. They generate the M-current, a sub-
threshold potassium current that stabilizes the membrane potential and dampens repetitive
firing. This central role in controlling neuronal hyperexcitability makes them a compelling target
for the development of antiepileptic drugs (AEDs). Ica 105665 emerged from a screening
program at Icagen aimed at identifying novel, potent, and selective activators of these
channels.
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Mechanism of Action

Ica 105665 is a potent opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2]
By activating these channels, Ica 105665 enhances the M-current, leading to hyperpolarization
of the neuronal membrane and a reduction in neuronal excitability. This mechanism is believed
to underlie its broad-spectrum anticonvulsant effects observed in preclinical models.[3] Unlike
some other potassium channel modulators, Ica 105665 was found to be selective for Kv7
channels and did not significantly affect GABAa receptors.[4]

Signaling Pathway

The activation of Kv7 channels by Ica 105665 leads to an increased efflux of potassium ions
from the neuron, which in turn hyperpolarizes the cell membrane. This makes it more difficult
for the neuron to reach the threshold for firing an action potential, thereby reducing overall

neuronal excitability and suppressing seizure activity.
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Caption: Mechanism of action of Ica 105665.

In Vitro and In Vivo Pharmacology
Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of
Ica 105665.

Table 1: In Vitro Potency of Ica 105665
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Channel Subtype EC50 (pM)
Human Kv7.2/7.3 0.3
Human Kv7.3/7.5 15
Human Kv7.4 3.3

Data sourced from reference[3]

Table 2: Preclinical Anticonvulsant Efficacy of Ica 105665 in Rodent Models

. . Route of
Seizure Model Species L. . ED50 (mgl/kg)
Administration

Maximal Electroshock

Rat p.o. <1-5
(MES)
6 Hz Seizures Mouse i.p. <1-5
Pentylenetetrazole )

Rat/Mouse p.o./i.p. <1-5
(PTZ2)
Electrical Kindling Rat p.o. <1-5

Data sourced from reference[3]

Table 3: Phase | Single Ascending Dose Pharmacokinetics in Healthy Volunteers

Dose (mg) Cmax (ng/mL) Tmax (h) Half-life (h)
100 3,318 (+ 873) 2.20 (£ 0.73) 4.26 (£ 0.91)
200 6,228 (+ 2,073) 3.38 (£ 1.23) 4.03 (£ 0.58)
400

Data for 400mg dose was not fully reported in the provided snippets. Data sourced from

reference[4]
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Table 4: Phase Il Photosensitivity Study Efficacy in Epilepsy Patients

Dose (mg) Responders | Total Patients
100 1/4
400 2/4
500 4/6

A response was defined as a reduction in the Standard Photosensitivity Range (SPR). Data
sourced from referencel[4]

Experimental Protocols
In Vitro Electrophysiology

Objective: To determine the potency of Ica 105665 on human Kv7 channel subtypes.
Methodology:

e Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells
stably expressing human Kv7.2/7.3, Kv7.3/7.5, or Kv7.4 channels.

o Electrophysiology: Whole-cell patch-clamp electrophysiology was used to record potassium
currents.

» Voltage Protocol: Cells were held at a holding potential of -80 mV. Currents were elicited by
depolarizing voltage steps.

o Compound Application: Ica 105665 was applied at various concentrations to determine the
concentration-response curve and calculate the EC50 value.

Preclinical Anticonvulsant Screening

Objective: To assess the efficacy of Ica 105665 against generalized tonic-clonic seizures.

Methodology:
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e Animals: Male Sprague-Dawley rats or CD-1 mice.

o Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60
Hz for 0.2 seconds) was delivered via corneal electrodes.

e Endpoint: The primary endpoint was the abolition of the tonic hindlimb extension phase of
the seizure.

e Dosing: Ica 105665 was administered orally at various doses prior to the MES test to
determine the median effective dose (ED50).

Objective: To evaluate the efficacy of Ica 105665 in a model of partial seizures with secondary
generalization.

Methodology:
e Animals: Male Sprague-Dawley rats.

o Electrode Implantation: A bipolar stimulating electrode was stereotaxically implanted into the
basolateral amygdala.

 Kindling Procedure: A low-intensity electrical stimulus was delivered to the amygdala once
daily until a stable, fully kindled state (Class 5 seizures according to Racine's scale) was
achieved.

e Drug Testing: Once fully kindled, rats were treated with lca 105665 or vehicle prior to
stimulation to assess the drug's ability to suppress seizure activity.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Amygdala Kindling Model

Rats

Maximal Electroshock (MES) Model l

Amygdala Electrode

Rodents (Rats/Mice) Ica 105665 Dosing Implantation

Corneal Electrical Daily Electrical
Stimulation Stimulation

Tonic Hindlimb Seizure Suppression
Extension Abolition ((REERSTE )]

Click to download full resolution via product page

Caption: Preclinical anticonvulsant screening workflow.

Clinical Photosensitivity Study (NCT00979004)

Objective: To assess the effect of single oral doses of Ica 105665 on the photoparoxysmal
response (PPR) in photosensitive epilepsy patients.

Methodology:
o Study Design: A single-blind, placebo-controlled, single ascending dose study.

o Participants: Patients with a history of photosensitive epilepsy and a reproducible PPR on
EEG.

 Intervention: Patients received a single oral dose of Ica 105665 (100, 200, 400, 500, or 600
mg) or placebo.
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» Efficacy Assessment: The primary efficacy endpoint was the change in the Standard
Photosensitivity Range (SPR) in response to intermittent photic stimulation (IPS).

o Safety Monitoring: Adverse events, vital signs, and clinical laboratory tests were monitored
throughout the study.

Discontinuation of Development

The clinical development of Ica 105665 was halted due to findings of liver toxicity in early-
phase clinical trials.[5] Specifically, Ica 105665 was found to inhibit liver mitochondrial function
and the bile salt export pump (BSEP).[1] This highlights the importance of thorough
toxicological evaluation in drug development, even for compounds with promising efficacy
profiles.

Conclusion

Ica 105665 was a potent and selective activator of Kv7 potassium channels with demonstrated
efficacy in preclinical models of epilepsy. Initial clinical data supported its central nervous
system activity. However, unforeseen liver toxicity led to the termination of its development. The
story of Ica 105665 serves as a valuable case study for drug development professionals,
emphasizing the critical need for a comprehensive understanding of a compound's safety
profile alongside its pharmacological activity. The detailed data and protocols presented in this
whitepaper provide a thorough resource for researchers in the field of epilepsy and ion channel
modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. electrical amygdala kindling model in the rat: comparative study using two different
stimulation protocols [aesnet.org]

¢ 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23692516/
https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://aesnet.org/abstractslisting/electrical-amygdala-kindling-model-in-the-rat-comparative-study-using-two-different-stimulation-protocols
https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://www.benchchem.com/product/b15587546?utm_src=pdf-custom-synthesis
https://aesnet.org/abstractslisting/electrical-amygdala-kindling-model-in-the-rat-comparative-study-using-two-different-stimulation-protocols
https://aesnet.org/abstractslisting/electrical-amygdala-kindling-model-in-the-rat-comparative-study-using-two-different-stimulation-protocols
https://panache.ninds.nih.gov/TestDescription/TestMES
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]

4. benchchem.com [benchchem.com]

5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG
responses in patients with epilepsy - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [The Discovery and Initial Development of Ica 105665: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587546#the-discovery-and-initial-development-of-
ica-105665]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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